N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE
Overview
Description
N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, quinazoline precursors, and benzenesulfonamide. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine and quinazoline derivatives under acidic or basic conditions.
Oxidation Reactions: Introducing the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.
Sulfonation: Attaching the benzenesulfonamide group through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo group or other functional groups.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which have various biological roles.
Uniqueness
N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)23(19)22-27(25,26)14-8-2-1-3-9-14/h1-13,18,21-22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMNTDNUBVEXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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